N-(4-bromo-2-chlorophenyl)furan-2-carboxamide
Overview
Description
Mechanism of Action
Target of Action
N-(4-bromo-2-chlorophenyl)furan-2-carboxamide, also known as N-(4-bromo-2-chlorophenyl)-2-furamide, is a synthetic compound with potential biological activity. It’s worth noting that furan derivatives have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-bromo-2-chlorophenyl)furan-2-carboxamide can be synthesized through a reaction between furan-2-carbonyl chloride and 4-bromo-2-chloroaniline in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives, while reduction can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are utilized.
Major Products Formed
Substitution Reactions: Formation of various substituted phenyl derivatives.
Oxidation Reactions: Formation of furan-2,3-dione derivatives.
Reduction Reactions: Formation of dihydrofuran derivatives.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)furan-2-carboxamide
- N-(2-chlorophenyl)furan-2-carboxamide
- N-(4-methylphenyl)furan-2-carboxamide
Uniqueness
N-(4-bromo-2-chlorophenyl)furan-2-carboxamide is unique due to the presence of both bromine and chlorine atoms in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVJYDYRBANKBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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